molecular formula C12H13NO2 B14941849 N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide

N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide

Cat. No.: B14941849
M. Wt: 203.24 g/mol
InChI Key: GBIFUPIKAPBUCC-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide is a propargylamide derivative characterized by a 4-ethoxyphenylmethyl group attached to the nitrogen atom of a propiolamide (prop-2-ynamide) backbone.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]prop-2-ynamide

InChI

InChI=1S/C12H13NO2/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h1,5-8H,4,9H2,2H3,(H,13,14)

InChI Key

GBIFUPIKAPBUCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide typically involves the reaction of 4-ethoxybenzyl chloride with propargylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide with key analogs, focusing on substituent effects, physical properties, and spectral characteristics.

Substituent Variations on the Aromatic Ring

Methoxy vs. Ethoxy Groups

  • N-[(4-Methoxyphenyl)methyl]prop-2-ynamide analogs :
    Methoxy-substituted analogs (e.g., compounds 5i and 5k in ) exhibit slightly lower melting points (137–165°C) compared to nitro- or fluoro-substituted derivatives. The electron-donating methoxy group reduces intermolecular dipole interactions, lowering thermal stability. The alkyne C≡C IR stretch appears at ~2101–2106 cm⁻¹ .
    • Comparison : Replacing methoxy with ethoxy introduces a bulkier –OCH₂CH₃ group, likely increasing lipophilicity and slightly reducing melting points due to reduced crystal packing efficiency.

Electron-Withdrawing Groups (Nitro, Fluoro)

  • Nitro-substituted analogs (e.g., 5f and 5g in ): These derivatives exhibit higher melting points (179–211°C) due to strong dipole interactions from nitro groups (–NO₂). IR spectra show alkyne stretches at 2109–2112 cm⁻¹, slightly higher than methoxy analogs, reflecting enhanced electron withdrawal .
  • Fluoro-substituted analogs (e.g., 5a in ): The 3-fluoro derivative (5a) has a melting point of 199–200°C, intermediate between methoxy and nitro analogs.

Ethoxyphenyl vs. Other Aromatic Systems

  • N-[2-Methoxy-2-(4-methoxyphenyl)ethyl]cinnamide ():
    This propenamide (C=C backbone) with dual methoxy groups shows distinct spectral features, including a conjugated enamide C=O stretch at ~1640 cm⁻¹, absent in ynamides. The ethoxy analog would exhibit similar conjugation but with altered solubility due to increased alkyl chain length .
Backbone Modifications: Ynamide vs. Enamide
  • 3-(4-Ethoxyphenyl)-N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]prop-2-enamide ():
    This propenamide (C=C backbone) lacks the triple bond, reducing rigidity and reactivity. The enamide’s C=O IR stretch appears at ~1638–1647 cm⁻¹, while ynamides (C≡C) show stretches near 2100 cm⁻¹. Ynamides are more reactive in click chemistry or metal-catalyzed cycloadditions .

Physical and Spectral Data Comparison

Compound Name Substituents Melting Point (°C) IR C≡C Stretch (cm⁻¹) Key NMR Features (δ, ppm) Reference
N-[(4-Methoxyphenyl)methyl]-prop-2-ynamide 4-OCH₃ 137–165 2101–2106 OCH₃ singlet at ~3.73–3.89
N-[(3-Fluorophenyl)methyl]-prop-2-ynamide 3-F 199–200 2100 Aromatic multiplet at 6.66–7.71
N-[(2-Nitrophenyl)methyl]-prop-2-ynamide 2-NO₂ 179–180 2109 NO₂-coupled aromatic protons at 7.31–8.18
3-(4-Ethoxyphenyl)-prop-2-enamide 4-OCH₂CH₃ (enamide) Not reported N/A Ethoxy CH₃ triplet at ~1.4, CH₂ quartet at ~3.4–4.0

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